9-Decenyl acetate

Overview

Description

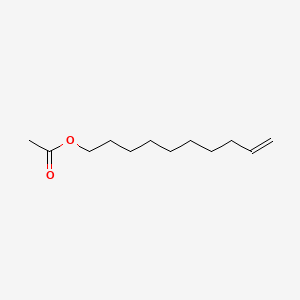

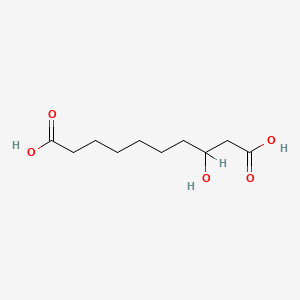

9-Decenyl acetate, also known as Acetic acid 9-decenyl ester , is a chemical compound with the linear formula C12H22O2 . It has a molecular weight of 198.308 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 9-Decenyl acetate consists of 12 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 198.16 . For a detailed molecular structure, it’s recommended to refer to chemical databases like ChemSpider .Physical And Chemical Properties Analysis

9-Decenyl acetate is a colorless to almost colorless clear liquid . It has a specific gravity of 0.88 . The boiling point of the compound is 246°C . The refractive index is between 1.4350 and 1.4380 .Scientific Research Applications

Pheromone Research and Insect Behavior : A study by Jönsson, Liljefors, and Hansson (2004) examined the structure-activity relationships of various alkyl-substituted analogs of (Z)-5-decenyl acetate, a pheromone component in the turnip moth, Agrotis segetum. They found that steric interactions between alkyl groups and receptors impact the pheromone's effectiveness, showing the chemical's relevance in understanding insect behavior and potentially in pest control applications (Jönsson, Liljefors, & Hansson, 2004).

Cancer Research : Jonson and Welch (2002) investigated [11C]Acetate and its potential in tumor imaging. They found that [11C]Acetate had better tumor accumulation than other aromatic fatty acids being studied, suggesting its use as a possible imaging agent for tumors (Jonson & Welch, 2002).

Biochemical Applications : Iqbal et al. (2019) synthesized phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides as inhibitors of human alkaline phosphatase, an enzyme significant in many physiological processes. Their research highlights the potential of using acetate derivatives in biochemical applications (Iqbal et al., 2019).

Organic Chemistry and Green Chemistry : Costa et al. (2012) discussed green Suzuki coupling reactions in the synthesis of ethyl (4-phenylphenyl)acetate, demonstrating the importance of acetate derivatives in organic synthesis and green chemistry initiatives (Costa et al., 2012).

Medical Research - Visual Function : Maeda et al. (2009) explored the effects of 9-cis-retinyl acetate on visual functions in mice, revealing the compound's potential in addressing age-related retinal dysfunction (Maeda et al., 2009).

Electrochemical Applications : Woolley et al. (2014) examined the protodecarboxylation of acetic acid, providing insights relevant to electrochemistry and the potential industrial applications of acetate compounds (Woolley et al., 2014).

Animal Health and Nutrition : Frutos et al. (2014) investigated the oral administration of cobalt acetate in sheep, which altered milk fatty acid composition. This study is significant for understanding the impact of acetate compounds on animal health and nutrition (Frutos et al., 2014).

Pharmaceutical Applications : Negoro et al. (2010) discovered TAK-875, a potent GPR40 agonist synthesized from phenylpropanoic acid, showcasing the role of acetate in developing new drugs (Negoro et al., 2010).

Dairy Science : Urrutia and Harvatine (2017) found that increasing acetate supply in lactating dairy cows stimulates milk fat synthesis, relevant for agricultural and dairy science (Urrutia & Harvatine, 2017).

Nanotechnology : Zhao et al. (2016) synthesized graphene oxide/rare-earth complex hybrid luminescent materials, showing the potential of acetate in nanotechnology applications (Zhao et al., 2016).

Safety And Hazards

properties

IUPAC Name |

dec-9-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h3H,1,4-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQXMYAEJSMANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047125 | |

| Record name | 9-Decenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Decenyl acetate | |

CAS RN |

50816-18-7 | |

| Record name | 9-Decenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50816-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Decenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Decen-1-ol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Decenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-decenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-DECENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I999R8F793 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B1666283.png)

![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)

![1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1666302.png)